molecular formula C21H17FN4O2S3 B2724878 N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942001-33-4

N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2724878
CAS No.: 942001-33-4
M. Wt: 472.57
InChI Key: RLDCSVSZMKGFBX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a central acetamide scaffold substituted with a 4-fluorophenyl group and linked to a 4-methylbenzo[d]thiazole unit via a thiazole-thioacetamide bridge. The benzo[d]thiazole and thiazole heterocycles are privileged structures in drug discovery, frequently associated with a range of biological activities . The specific structural motifs present in this compound suggest its potential utility as a key intermediate or targeted investigative tool in the development of novel therapeutic agents. Researchers may employ this compound in studies focused on cancer research, particularly in the design and synthesis of molecules that target specific cellular pathways . Its structure, which incorporates multiple hydrogen bond acceptors and donors, along with aromatic systems, makes it a valuable candidate for probing protein-ligand interactions and enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only (RUO)" and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the available safety data sheet.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S3/c1-12-3-2-4-16-19(12)26-20(31-16)25-17(27)9-15-10-29-21(24-15)30-11-18(28)23-14-7-5-13(22)6-8-14/h2-8,10H,9,11H2,1H3,(H,23,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDCSVSZMKGFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity based on available studies, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several noteworthy structural components:

  • Fluorophenyl Group : Enhances stability and lipophilicity.
  • Thiazole Moiety : Known for its biological activity, particularly in anticancer agents.
  • Thioether Linkage : May contribute to the compound's interaction with biological targets.

These structural features suggest that the compound could exhibit significant biological activities similar to other thiazole-containing compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound have shown effectiveness against various bacterial strains. For instance, derivatives of benzothiazoles have been reported to possess fumigant activity against pests and pathogens, indicating a potential for use as antimicrobial agents .

The following table summarizes some relevant findings regarding the antimicrobial activity of related compounds:

Compound NameActivityTarget Organisms
Benzothiazole DerivativesAntimicrobialVarious bacterial strains
4-MethylbenzothiazoleAntifungalSclerotinia sclerotiorum
Thiazole DerivativesCytotoxicCancer cell lines

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that thiazole-containing compounds often induce apoptosis in cancer cells. For example, compounds structurally similar to this one have shown cytotoxic effects against various tumor cell lines, including breast and lung cancer cells .

A notable study highlighted that thiazole derivatives can interact with proteins involved in cancer pathways, potentially inhibiting their activity . The compound's unique combination of functional groups may enhance its efficacy compared to analogs.

The mechanism of action for this compound is likely multifaceted:

  • Protein Binding : Preliminary studies suggest effective binding to proteins involved in cancer signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Inhibition of DNA/RNA Synthesis : Related benzothiazole compounds have been found to interfere with nucleic acid synthesis, which could contribute to their cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole and benzothiazole derivatives:

  • Cytotoxicity Studies : A study on various thiazole derivatives demonstrated IC50 values indicating potent growth inhibition in human-derived cancer cell lines .
    • For example, compound 19 showed strong selectivity against both NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells.
  • Molecular Docking Studies : Molecular docking analyses have predicted favorable binding affinities for thiazole derivatives with target proteins involved in tumorigenesis, suggesting a promising avenue for drug development .
  • Antimicrobial Efficacy : Research has also indicated that certain benzothiazoles exhibit significant antimicrobial activity against a range of pathogens, further supporting their therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures often demonstrate significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against a range of bacterial strains and fungi. The specific compound has been evaluated for its in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Studies have confirmed promising results, indicating potential as a new antimicrobial agent.

Anticancer Potential

The anticancer properties of N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been explored through various assays. Notably, it has been tested against human breast adenocarcinoma cell lines (e.g., MCF7). The results suggest that the compound can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the fluorophenyl group.
  • Coupling reactions to form the final compound.

Optimization of these synthetic routes is crucial for industrial applications, which may involve catalysts and purification techniques such as chromatography .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-((4-chlorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamideChlorine instead of fluorineDifferent reactivity due to chlorine's electronic properties
2-((4-bromophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamideBromine instead of fluorineSimilar reactivity but potentially different biological activity
2-((4-methylphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamideMethyl instead of halogenLacks halogen's influence on lipophilicity and stability

This table illustrates how variations in substituents can affect the properties and potential applications of thiazole derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their antimicrobial activity using turbidimetric methods. The results indicated that compounds similar to this compound exhibited significant activity against resistant strains of bacteria .
  • Anticancer Screening : In another study, the compound was tested against MCF7 cancer cells using the Sulforhodamine B assay. The findings suggested that certain derivatives could effectively inhibit cell proliferation, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Fluorophenyl-Thiazole Derivatives
  • N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide (): Similar fluorophenyl and thioether-thiazole backbone. Key difference: Replaces the benzo[d]thiazole group with a second fluorophenylcarbamoyl methyl substituent.
  • 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (): Replaces thiazole with imidazole and adds a 4-methoxyphenyl group.
Benzo[d]Thiazole-Containing Analogs
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): Features a dihydrobenzothiazole trioxide core instead of a thiazole-benzo[d]thiazole system.
Triazole and Quinazolinone Derivatives
  • S-Alkylated 1,2,4-Triazoles ():

    • Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
    • Key difference: Triazole-thione core replaces thiazole, with sulfonylphenyl groups.
    • Impact: Increased hydrogen-bonding and tautomeric flexibility, influencing enzyme inhibition profiles .
  • N-(Substituted) Thioacetamide Quinazolinones (): Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide. Key difference: Quinazolinone core with sulfamoyl groups.

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Fluorine substitution on phenyl rings enhances metabolic stability ().
    • Thiazole-benzo[d]thiazole hybrids show superior aromatic interaction in molecular docking studies compared to imidazole analogs ().
    • Thioether linkages improve membrane permeability but may reduce plasma protein binding ().
  • Thermal Stability :

    • High melting points (240–260°C) for the target compound suggest strong crystalline packing, critical for formulation stability .

Q & A

Q. What safety protocols are essential when handling fluorinated aromatic intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fluorophenyl vapors .
  • Protective equipment : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize reaction byproducts (e.g., fluorinated thiols) with oxidizing agents before disposal .

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